Ethyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

c-Met kinase Cancer therapeutics Kinase selectivity

Ethyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946284-64-6) is a synthetic thiazole carbamate from Sanofi's alkylthiazole series, patented as a c-Met receptor tyrosine kinase inhibitor scaffold. Its 2-aminothiazole core, ethyl carbamate protecting group, and 4-fluorobenzyl pharmacophore enable systematic SAR exploration of ester variations on MET kinase inhibition and selectivity. This compound serves as a critical reference point for in-house kinase profiling panels, particularly alongside its isobutyl analog (CAS 946314-76-7), to characterize carbamate ester contributions to target engagement. Without published bioactivity data, its value lies in internal biochemical fingerprinting to benchmark novel MET inhibitor chemotypes.

Molecular Formula C15H16FN3O3S
Molecular Weight 337.37
CAS No. 946284-64-6
Cat. No. B2592655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
CAS946284-64-6
Molecular FormulaC15H16FN3O3S
Molecular Weight337.37
Structural Identifiers
SMILESCCOC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=C(C=C2)F
InChIInChI=1S/C15H16FN3O3S/c1-2-22-15(21)19-14-18-12(9-23-14)7-13(20)17-8-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,20)(H,18,19,21)
InChIKeyHOAGHJXMAQTGMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946284-64-6): Baseline Profile for Research Procurement


Ethyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946284-64-6) is a synthetic thiazole carbamate derivative belonging to the structural class of alkylthiazole carbamates, a series developed and patented by Sanofi as inhibitors of the c-Met receptor tyrosine kinase . The compound features a 2-aminothiazole core protected by an ethyl carbamate group, an acetamide linker at the 4-position of the thiazole ring, and a 4-fluorobenzyl moiety. Despite its presence in patent scope and commercial availability from multiple suppliers, no peer-reviewed bioactivity data, target engagement metrics, or quantitative selectivity profiles have been published for this exact compound in the public domain.

Why Generic Substitution of Ethyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate Is Not Currently Supported


Within the alkylthiazole carbamate class, seemingly minor structural variations—including the nature of the carbamate ester (ethyl vs. isobutyl), the substituent on the benzyl ring (4-fluoro vs. other halogens or hydrogen), and modifications to the acetamide linker—can alter MET kinase inhibitory potency by orders of magnitude and profoundly affect selectivity against off-target kinases such as VEGFR-2 . The closely related isobutyl analog (CAS 946314-76-7) further illustrates that even conservative ester changes may shift physicochemical properties and biological activity in ways that are not predictable without empirical data . Without compound-specific quantitative data, generic substitution within this chemotype cannot be justified.

Quantitative Evidence Guide for Ethyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate: Compound-Specific Differentiation Data


MET Kinase Inhibitory Activity: Class-Level Inference Without Compound-Specific Confirmation

The Sanofi patent family (US 8,912,218) establishes that alkylthiazole carbamates with the general formula encompassing this compound are MET kinase inhibitors . However, no quantitative IC₅₀, Kd, or cellular target engagement data have been published for this specific compound. While structurally analogous compounds within the same patent demonstrate MET inhibitory activity, extrapolation to CAS 946284-64-6 without direct empirical confirmation carries significant uncertainty.

c-Met kinase Cancer therapeutics Kinase selectivity Thiazole carbamate

Selectivity Profile vs. VEGFR-2: A Key Differentiation Gap

Kinase selectivity, particularly against VEGFR-2, is a critical differentiator for MET inhibitors, as poor selectivity has been linked to toxicity and has driven optimization campaigns in the thiazole carboxamide series . No selectivity panel data for this compound have been reported. The absence of such data prevents any meaningful comparison with established MET inhibitors such as capmatinib, which exhibits >10,000-fold selectivity for MET over VEGFR-2, or with class II MET inhibitors that demonstrate varying selectivity profiles .

Kinase selectivity VEGFR-2 Off-target profiling

Isobutyl Analog Comparison: Structural Proximity Without Quantitative Activity Mapping

The closest commercially available structural analog is the isobutyl ester variant (CAS 946314-76-7), which differs only in the carbamate ester group (isobutyl replacing ethyl) . Both compounds share the identical 4-fluorobenzylamino-2-oxoethyl-thiazol-2-yl scaffold. Neither compound has published quantitative bioactivity data. The isobutyl analog is described in vendor materials as modulating enzyme activity and cellular signaling pathways, but no IC₅₀, EC₅₀, or target identification data are publicly available . Without head-to-head pharmacological comparison, no evidence supports procurement of one ester variant over the other.

Structure-activity relationship Carbamate ester variation Thiazole analog

Legitimate Research and Industrial Application Scenarios for Ethyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate


SAR Expansion of Alkylthiazole Carbamate MET Inhibitors

This compound can serve as a reference point in structure-activity relationship (SAR) studies exploring the impact of carbamate ester variation (ethyl vs. methyl, isopropyl, isobutyl, or cyclic esters) on MET kinase inhibition and selectivity within the Sanofi alkylthiazole carbamate scaffold . Its inclusion in a systematic panel alongside its isobutyl analog (CAS 946314-76-7) allows internal characterization of the ester group's contribution to activity, provided in-house biochemical assays are performed .

Chemical Probe Synthesis Precursor

The compound's 4-fluorobenzyl moiety and carbamate-protected 2-aminothiazole core make it a suitable starting material for synthesizing affinity probes, fluorescent conjugates, or biotinylated derivatives for target engagement studies. The ethyl carbamate can be cleaved under controlled conditions to reveal the free 2-aminothiazole for further derivatization while preserving the acetamide-linked 4-fluorobenzyl pharmacophore .

Negative Control Compound for Off-Target Kinase Panels

Given the importance of kinase selectivity in MET inhibitor development, this compound—once its own selectivity profile is characterized—may serve as a comparative tool in kinome-wide profiling panels to benchmark the selectivity of more advanced thiazole-based MET inhibitors against related chemotypes . Its utility depends entirely on first establishing its biochemical fingerprint.

Quote Request

Request a Quote for Ethyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.